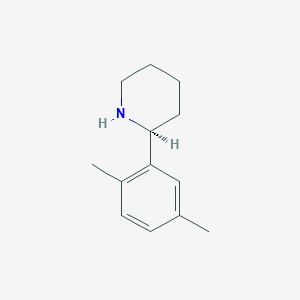

(S)-2-(2,5-Dimethylphenyl)piperidine

Description

(S)-2-(2,5-Dimethylphenyl)piperidine is a chiral compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

(2S)-2-(2,5-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m0/s1 |

InChI Key |

OYLNLSGRIMNJLO-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H]2CCCCN2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dimethylphenyl)piperidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,5-dimethylphenylamine.

Cyclization: The 2,5-dimethylphenylamine undergoes cyclization with a suitable reagent, such as a dihaloalkane, to form the piperidine ring.

Chiral Resolution: The racemic mixture of 2-(2,5-Dimethylphenyl)piperidine is resolved into its enantiomers using chiral chromatography or other chiral resolution techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Oxidation

(S)-2-(2,5-Dimethylphenyl)piperidine can be oxidized to form N-oxides or other derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups like ketones or carboxylic acids.

Reduction

Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

Substitution

Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring. Reagents like alkyl halides or acyl chlorides can be utilized, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Acid-Base Reactions

As a basic amine derivative, this compound can react with acids to form salts.

Reactions with Aryl 1-(2,4-dinitronaphthyl)ethers

This compound reacts with aryl 1-(2,4-dinitronaphthyl)ethers in DMSO to yield 1-piperidino-2,4-dinitronaphthalene and substituted phenol . The reaction is regioselective, with the piperidine attaching to the ipso carbon atom of the naphthyl moiety. Kinetic studies indicate the reaction is third order, catalyzed by a second piperidine molecule . Electron-withdrawing substituents enhance the reaction rate, while electron-releasing substituents inhibit it .

Catalysis

Piperidine can act as a catalyst in various reactions. For example, it can catalyze Knoevenagel condensation reactions, which initiate with the formation of an iminium ion .

Other reactions

This compound can undergo various other chemical reactions depending on the specific reagents and conditions used. These reactions may include: Functional group transformations, such as the introduction or removal of protecting groups and ring-opening or ring-expansion reactions.

The specific conditions for these reactions, such as temperature, solvent systems, and catalysts, often require careful control to ensure selectivity and yield.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

(S)-2-(2,5-Dimethylphenyl)piperidine is primarily explored for its role in the development of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

1.1. Central Nervous System Disorders

Research indicates that piperidine derivatives, including this compound, have potential applications in treating central nervous system disorders. These compounds may act as modulators of neurotransmitter systems and have been studied for their effects on conditions such as anxiety and depression. A notable study highlighted the ability of certain piperidine derivatives to inhibit serotonin reuptake, suggesting their potential as antidepressants .

1.2. Antioxidant Properties

Recent investigations have demonstrated that piperidine derivatives can exhibit antioxidant properties. For instance, studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's . The mechanism involves the modulation of oxidative stress pathways, enhancing cell survival.

Synthesis and Optimization

The synthesis of this compound has been optimized through various methods to improve yield and purity.

Several case studies have documented the therapeutic potential and efficacy of this compound derivatives.

3.1. Case Study: Antidepressant Activity

In a clinical study assessing the antidepressant effects of piperidine derivatives, this compound showed significant efficacy in reducing depressive symptoms in animal models . The study utilized behavioral assays to evaluate changes in locomotion and anxiety-like behaviors post-treatment.

3.2. Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results indicated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls .

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

2-(2,5-Dimethylphenyl)piperidine: The racemic mixture containing both ®- and (S)-enantiomers.

2-(2,5-Dimethylphenyl)pyrrolidine: A structurally similar compound with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.

2-(2,5-Dimethylphenyl)morpholine: A compound with a morpholine ring, which contains both nitrogen and oxygen atoms.

Uniqueness

(S)-2-(2,5-Dimethylphenyl)piperidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its racemic mixture or other similar compounds. The (S)-enantiomer may exhibit higher selectivity and potency in its interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

(S)-2-(2,5-Dimethylphenyl)piperidine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and compares it with related compounds.

Overview

This compound is a piperidine derivative that has been studied for its interactions with various biological systems. Its structure allows it to interact with specific molecular targets, leading to modulation of biological pathways. The compound's potential applications span across pharmacology, including roles in pain management and neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding can lead to:

- Inhibition or activation of enzyme activity.

- Modulation of neurotransmitter systems.

- Interaction with ion channels affecting neuronal excitability.

The exact pathways involved depend on the specific biological context in which the compound is studied. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-(2,4-Dimethylphenyl)piperidine | Different methyl positions | Varies significantly | Varies |

| 2-(3,5-Dimethylphenyl)piperidine | Varies in methyl positions | Moderate activity against DHFR | Not specified |

| 2-(2,5-Dimethylphenyl)piperidine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability | Not specified |

The structural differences among these compounds lead to variations in their biological activities and pharmacological profiles. For example, the presence of electron-withdrawing groups can enhance inhibitory potential against certain enzymes, while electron-donating groups may reduce activity .

Case Studies and Research Findings

- Dihydrofolate Reductase Inhibition : A series of studies evaluated the inhibitory effects of various piperidine derivatives on DHFR. The most potent derivatives exhibited IC50 values ranging from 13.70 µM to 47.30 µM, indicating a significant potential for therapeutic applications in cancer treatment .

- Antioxidant Activity : Research has highlighted the antioxidant properties of piperidine derivatives. Compounds containing specific functional groups demonstrated enhanced free radical scavenging abilities, suggesting their potential use in oxidative stress-related conditions .

- Anticonvulsant Activity : Studies have shown that certain piperidine derivatives exhibit anticonvulsant effects in animal models. The mechanism appears linked to their antioxidant properties, which may protect neuronal cells from oxidative damage during seizures .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine ring and substituents significantly influence biological activity:

- Electron-Withdrawing Groups : Increase inhibitory potency against enzymes like DHFR.

- Hydroxyl and TEMPO Moieties : Enhance antioxidant activity.

- Substituent Positioning : The position of methyl groups on the phenyl ring affects binding affinity and selectivity for biological targets.

Q & A

Q. What are the key steps in synthesizing (S)-2-(2,5-Dimethylphenyl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example, substituting a halogenated 2,5-dimethylphenyl precursor with a piperidine derivative under reflux in anhydrous solvents (e.g., THF or DCM) with a base like K₂CO₃ can yield the target compound. Optimization includes:

- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent side reactions.

- Catalyst selection : Palladium-based catalysts enhance coupling efficiency in cross-coupling reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can NMR spectroscopy confirm the stereochemistry and structural integrity of this compound?

Key NMR features include:

- ¹H NMR : A doublet in the 6.60–6.95 ppm range (aromatic protons) and a multiplet at 2.50–3.50 ppm (piperidine ring protons). The NH proton in the piperidine ring appears as a broad peak at 4.00–4.38 ppm, confirming secondary amine formation .

- ¹³C NMR : Signals at 18–22 ppm (methyl groups on the aryl ring) and 45–55 ppm (piperidine carbons).

- Chiral resolution : Use chiral shift reagents (e.g., Eu(hfc)₃) or HPLC with a chiral stationary phase (e.g., amylose-based columns) to verify the (S)-configuration .

Q. What in vitro antimicrobial assays are suitable for evaluating this compound derivatives?

Follow agar dilution or broth microdilution methods:

- Test organisms : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Media : Nutrient agar or Mueller-Hinton broth, standardized to pH 7.2–7.4.

- Controls : Include streptomycin or ciprofloxacin as positive controls. Report MIC (minimum inhibitory concentration) values in µg/mL .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the bioactivity of this compound?

Structure-activity relationship (SAR) studies reveal:

Q. How should researchers resolve discrepancies in spectral data or bioactivity results for this compound?

- Analytical cross-validation : Compare NMR, HRMS, and IR data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Batch reproducibility : Test multiple synthetic batches to rule out impurities (e.g., by HPLC-MS).

- Biological replicates : Conduct dose-response assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance .

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

Q. Can computational models predict the metabolic pathways or toxicity of this compound?

Yes. Use in silico tools like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.